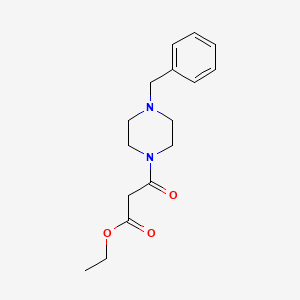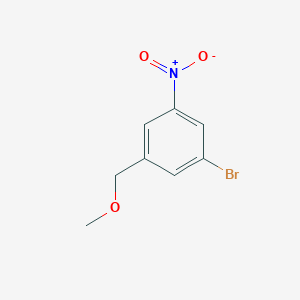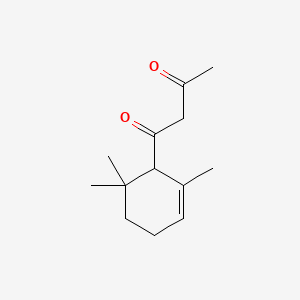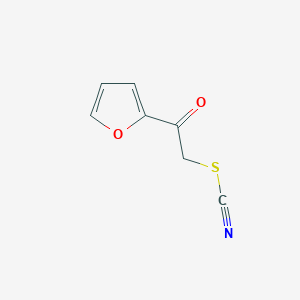
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate
概要
説明
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an ethoxycarbonyl group, and an acetyl group attached to the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate typically involves the reaction of piperazine with benzyl chloride, followed by the introduction of the ethoxycarbonyl and acetyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Benzylpiperazine: Lacks the ethoxycarbonyl and acetyl groups.
1-Acetylpiperazine: Lacks the benzyl and ethoxycarbonyl groups.
1-Ethoxycarbonylpiperazine: Lacks the benzyl and acetyl groups.
Uniqueness
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is unique due to the combination of its benzyl, ethoxycarbonyl, and acetyl groups, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)12-15(19)18-10-8-17(9-11-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
InChIキー |
OWXCNZRUHGMTPD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8697492.png)

![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)





![Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)





